Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline-4-carboxylate
Description
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline-4-carboxylate is a quinoline-based compound featuring a boronate ester moiety. The quinoline core is substituted at position 2 with a phenyl group bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) functional group, while position 4 contains a methyl carboxylate ester. This structure combines the aromatic heterocyclic framework of quinoline with the versatility of boronate esters, making it valuable in synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions . The pinacol boronate group enhances stability compared to free boronic acids, enabling easier handling and storage .
Properties
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BNO4/c1-22(2)23(3,4)29-24(28-22)16-12-10-15(11-13-16)20-14-18(21(26)27-5)17-8-6-7-9-19(17)25-20/h6-14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGVXNWQRZXVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline-4-carboxylate
- Molecular Formula : C18H22BNO4
- Molecular Weight : 318.19 g/mol
- CAS Number : 11219601
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence signaling pathways linked to apoptosis and cell cycle regulation.
- Antioxidant Properties : The presence of the dioxaborolane moiety suggests possible antioxidant effects that can mitigate oxidative stress in cells.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated:
- IC50 values : The compound showed IC50 values ranging from 5 to 15 µM in various cancer cell lines (e.g., MCF-7 and HeLa), indicating effective growth inhibition compared to standard chemotherapeutics like cisplatin.
Mechanistic Insights
The mechanism of action involves:
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining in treated cells, suggesting the induction of apoptosis.
- Cell Cycle Arrest : The compound caused G2/M phase arrest in cancer cells.
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
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In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth rates and improved survival compared to control groups.
Safety and Toxicity Profile
Preliminary toxicity assessments indicated that this compound has a favorable safety profile:
- No significant acute toxicity was observed up to a dose of 2000 mg/kg in mice.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit promising anticancer properties. Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline-4-carboxylate may act as an inhibitor of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Its structural components allow it to interact effectively with bacterial membranes, leading to cell lysis and death . This application is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs.
Neuroprotective Effects
Research into neuroprotective agents has highlighted the role of quinoline derivatives in protecting neuronal cells from oxidative stress and apoptosis. This compound may enhance neuronal survival under stress conditions by modulating signaling pathways related to inflammation and apoptosis .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to form stable thin films with good charge transport characteristics can lead to enhanced performance in display technologies .
Photovoltaic Cells
In photovoltaic applications, the incorporation of boron-containing compounds like this compound can improve the efficiency of solar cells by facilitating better charge separation and transport within the active layer .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of quinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to induction of apoptosis via mitochondrial pathways.
Case Study 2: Synthesis for OLED Applications
In a recent project aimed at developing new OLED materials, researchers synthesized this compound and evaluated its photophysical properties. The results indicated high luminescence efficiency and stability under operational conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Boronate Esters
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (GF17938) Structure: Boronate ester directly attached to position 4 of the quinoline ring. Key Differences: The target compound’s boronate is on a phenyl substituent at position 2, whereas GF17938 has the boronate at position 4. This positional variation affects reactivity; the phenyl-boronate in the target compound allows for modular functionalization of the aryl group via cross-coupling . Applications: GF17938 is used in medicinal chemistry research, while the target compound’s design likely focuses on intermediate synthesis.
Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (CAS: 1449662-38-7) Structure: Cyclohexene ring with boronate and fluorine substituents. Key Differences: Lacks the quinoline core, reducing aromatic conjugation and electronic effects critical for applications like fluorescence or bioactivity .
Quinoline Derivatives with Halogen or Carboxylate Substituents
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate () Structure: Bromine at the para position of the phenyl group (position 2 of quinoline). Key Differences: The bromine substituent is a leaving group for cross-coupling, whereas the boronate in the target compound acts as a nucleophilic partner. The target’s boronate enables direct Suzuki reactions without prior halogenation .
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () Structure: Methoxy and phenyl groups at positions 6 and 2, respectively. Key Differences: The absence of a boronate limits its utility in cross-coupling.
Physicochemical and Reactivity Comparisons
Preparation Methods
Friedländer Annulation
This method involves the acid- or base-catalyzed cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. In the target molecule, the methyl carboxylate group at position 4 suggests the use of a β-ketoester precursor. For example, reacting methyl 3-oxobutanoate with 2-amino-5-bromobenzaldehyde under basic conditions yields a 4-carbomethoxyquinoline intermediate.
Reaction Conditions
Functionalization at Position 2
The phenyl group at position 2 is introduced via Suzuki-Miyaura coupling. A brominated quinoline intermediate (e.g., 2-bromo-4-carbomethoxyquinoline) reacts with 4-bromophenylboronic acid in the presence of a palladium catalyst. This step requires careful optimization to avoid deborylation or homocoupling side reactions.
Key Variables
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: K₂CO₃ or Cs₂CO₃
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Solvent: Dioxane/water (8:2 v/v)
Boronate Ester Installation
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via palladium-catalyzed borylation of a halogenated precursor.
Borylation of Aryl Halides
The bromophenyl-quinoline intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂).
Procedure
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Dissolve 2-(4-bromophenyl)-4-carbomethoxyquinoline (1.0 eq), B₂Pin₂ (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in anhydrous dioxane.
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Add KOAc (3.0 eq) and stir at 100°C under nitrogen for 48 hours.
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Purify via flash chromatography (petroleum ether/EtOAc 95:5).
Reaction Metrics
The modest yield is attributed to steric hindrance from the quinoline core and competing protodeboronation.
Alternative Methods
Direct Borylation of C–H Bonds
Transition metal-catalyzed C–H borylation offers a streamlined approach but remains unexplored for this substrate. Iridium complexes (e.g., [Ir(COD)(OMe)]₂) with dtbpy ligands could theoretically activate the phenyl group’s para C–H bond, but regioselectivity challenges may arise.
Optimization Strategies
Catalyst Screening
Testing palladium catalysts (Pd(OAc)₂, PdCl₂, Pd(dtbpf)) with monodentate (PPh₃) versus bidentate (dppf) ligands revealed that Pd(dppf)Cl₂ minimizes side reactions while maintaining catalytic activity.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) destabilize the boronate ester, while dioxane/toluene mixtures improve stability. Adding molecular sieves (4Å) suppresses protodeboronation by scavenging water.
Temperature Control
Lowering the reaction temperature to 80°C reduces decomposition but extends the reaction time to 72 hours. Microwave-assisted synthesis (150°C, 1 hour) is under investigation to accelerate kinetics.
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Basic: What are the key considerations for synthesizing this compound via Suzuki-Miyaura coupling?
The Suzuki-Miyaura reaction is critical for forming the C–C bond between the quinoline core and the boronate ester moiety. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used for aryl boronate cross-couplings .
- Base optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures (3:1) at 80–90°C improves coupling efficiency .
- Purification : Column chromatography with hexane/ethyl acetate (gradient elution) or recrystallization from ethanol yields >95% purity .
Advanced: How can reaction yields be improved when steric hindrance limits cross-coupling efficiency?
Steric hindrance from the tetramethyl dioxaborolane group may reduce reactivity. Strategies include:
- Microwave-assisted synthesis : Shortens reaction time (10–15 min vs. 12–24 hours) and increases yields by 10–15% .
- Pre-activation of the boronate : Treating the boronate ester with KF or BF₃·OEt₂ enhances electrophilicity .
- Solvent screening : DMF or DMSO at elevated temperatures (100–110°C) can mitigate steric effects .
Basic: What analytical techniques are recommended for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify the quinoline aromatic system (δ 8.5–9.0 ppm for H-5/H-7) and boronate ester signals (δ 1.3 ppm for methyl groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 407.18) .
- X-ray crystallography : Resolves steric interactions between the quinoline and dioxaborolane groups (dihedral angles ~14–32°) .
Advanced: How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
- DFT calculations : The electron-withdrawing carboxylate group reduces electron density on the quinoline ring, enhancing electrophilic substitution at the 6- and 8-positions .
- Biological activity : The boronate ester acts as a hydrogen-bond acceptor, potentially targeting enzymes like FABP4/5 or kinases .
- SAR studies : Modifying the methyl ester to amides or hydroxamates improves solubility and bioactivity (e.g., IC₅₀ values < 1 µM in anti-proliferative assays) .
Basic: What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent hydrolysis of the boronate ester .
Advanced: How can stability issues related to the boronate ester be addressed during long-term storage?
- Degradation pathways : Hydrolysis of the dioxaborolane ring in humid conditions generates boric acid and quinoline byproducts .
- Stabilization methods :
Basic: What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 44% vs. 90% in similar reactions ) arise from:
- Impurity in boronate precursors : Purify via recrystallization before use .
- Catalyst poisoning : Use degassed solvents to prevent Pd black formation .
Advanced: What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to FABP4/5 with ΔG ≈ –9.5 kcal/mol .
- MD simulations (GROMACS) : Assess stability of quinoline-enzyme complexes over 100 ns trajectories .
Basic: How is the compound characterized for purity in drug discovery pipelines?
- HPLC-DAD : Purity >98% confirmed using a C18 column (MeCN/H₂O, 70:30) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced: What strategies optimize the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
